N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
CAS No.:
Cat. No.: VC11420681
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O2 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide |
| Standard InChI | InChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | VZUWRKYCZWYIQB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3 |
Introduction
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of substituted benzamides, which are known for their diverse applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide typically involves multiple steps, including the formation of the amide bond and the introduction of the cyclopropylcarbonyl group. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.
| Synthesis Step | Description |
|---|---|
| Formation of Amide Bond | Involves condensation reactions between appropriate precursors. |
| Introduction of Cyclopropylcarbonyl Group | Requires specific reagents to introduce this functional group. |
Biological Activities and Potential Applications
Preliminary studies suggest that N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide may exhibit biological activities relevant to pharmaceutical development. Its complex molecular architecture could influence interactions with various biological targets, making it a candidate for multi-target drug design.
| Potential Application | Description |
|---|---|
| Pharmaceutical Development | May serve as a lead compound for designing new drugs. |
| Biological Target Interaction | Could interact with enzymes or receptors involved in disease pathways. |
Comparison with Similar Compounds
| Compound | Key Features |
|---|---|
| N-(4-(cyclopropylcarbonyl)phenyl)-2-methylbenzamide | Similar cyclopropylcarbonyl group; potential anti-inflammatory activity. |
| N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide | Unique combination of functional groups; potential for multi-target drug design. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume